![molecular formula C20H16N2O5S2 B2461153 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide CAS No. 1797958-30-5](/img/structure/B2461153.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. These compounds have been evaluated for their anticancer activity against various cancer cell lines .Applications De Recherche Scientifique
Role in Orexin Receptor Mechanisms
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide and similar compounds have been investigated in the context of their effects on orexin receptors, which are involved in feeding, arousal, stress, and drug abuse. Studies have shown that these compounds can influence binge eating behaviors in animal models by modulating orexin receptor activity. This suggests potential applications in treating eating disorders or compulsive food consumption (Piccoli et al., 2012).
Anti-Tumor Potential
Research has explored the synthesis of compounds incorporating the thiophene moiety, similar to the chemical structure , for their anti-tumor activities. These compounds have shown promising results against specific cancer cell lines, indicating their potential application in developing new anti-cancer agents (Gomha et al., 2016).
Copolymer Applications
Studies have also delved into the synthesis and characterization of copolymers involving thiophene derivatives. These copolymers exhibit properties that may be beneficial for various applications, including conducting materials and potentially in optoelectronic devices (Turac et al., 2014).
Catalyst in Chemical Reactions
This compound and its derivatives have been used as catalysts in chemical reactions, such as the Goldberg amidation process. Such applications highlight their role in facilitating and potentially improving the efficiency of various chemical syntheses (De et al., 2017).
Corrosion Inhibition
In the field of materials science, similar compounds have been synthesized and evaluated for their effectiveness in inhibiting corrosion, particularly in carbon steel in acidic mediums. This application is crucial in extending the lifespan and durability of metal-based structures and components (Dagdag et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S2/c23-18(13-5-6-28-10-13)17-4-2-14(29-17)9-22-20(25)19(24)21-8-12-1-3-15-16(7-12)27-11-26-15/h1-7,10H,8-9,11H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGIYUKLIGLGJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=CC=C(S3)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2461071.png)


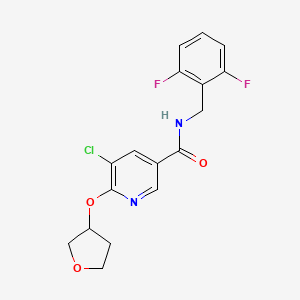
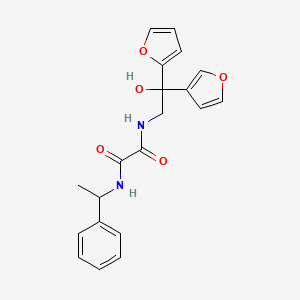
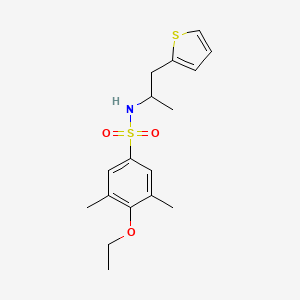
![2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2461080.png)
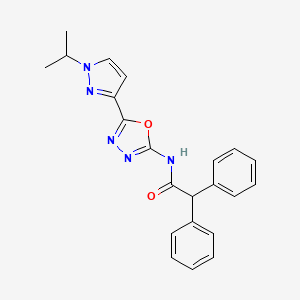

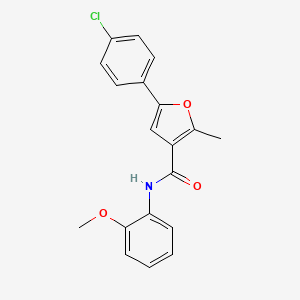

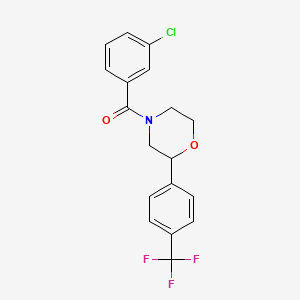
![3-(5-methylisoxazole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2461087.png)
![6'-amino-1-benzyl-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B2461093.png)